molecular formula C15H8N2O2 B14429335 5H-Pyrido[3,2-b]carbazole-5,11(6H)-dione CAS No. 80757-40-0

5H-Pyrido[3,2-b]carbazole-5,11(6H)-dione

Cat. No.: B14429335
CAS No.: 80757-40-0
M. Wt: 248.24 g/mol
InChI Key: IMVMHRLPDFDNFV-UHFFFAOYSA-N
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Description

5H-Pyrido[3,2-b]carbazole-5,11(6H)-dione is a heterocyclic compound that belongs to the pyridocarbazole family. This compound is known for its complex structure and significant biological activities, particularly in the field of medicinal chemistry. It has been studied for its potential anticancer properties and other therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Pyrido[3,2-b]carbazole-5,11(6H)-dione typically involves the condensation of 3-amino-1,4-dimethylcarbazole with β-ketoesters. This reaction is followed by cyclization under high-temperature conditions to form the desired pyridocarbazole derivative . Another method involves the conversion of 6H-pyrido[4,3-b]carbazole derivatives through debenzylation and dehydrogenation using palladium on charcoal .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

5H-Pyrido[3,2-b]carbazole-5,11(6H)-dione undergoes various chemical reactions, including:

    Oxidation: Conversion to quinone derivatives.

Properties

CAS No.

80757-40-0

Molecular Formula

C15H8N2O2

Molecular Weight

248.24 g/mol

IUPAC Name

6H-pyrido[3,2-b]carbazole-5,11-dione

InChI

InChI=1S/C15H8N2O2/c18-14-9-5-3-7-16-12(9)15(19)11-8-4-1-2-6-10(8)17-13(11)14/h1-7,17H

InChI Key

IMVMHRLPDFDNFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=O)C4=C(C3=O)N=CC=C4

Origin of Product

United States

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